1,3-Benzothiazole-2-sulfonimidoamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzothiazole-2-sulfonimidoamide is a heterocyclic compound that features a benzothiazole ring fused with a sulfonimidoamide group. This compound is part of the broader class of benzothiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazole-2-sulfonimidoamide typically involves the condensation of 2-aminobenzenethiol with sulfonyl chlorides under basic conditions. This reaction forms the benzothiazole ring, which is then further functionalized to introduce the sulfonimidoamide group. Common reagents used in this synthesis include thionyl chloride, sulfuryl chloride, and various amines .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are commonly used to enhance the efficiency and sustainability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzothiazole-2-sulfonimidoamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoamide group to sulfonamide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and various substituted benzothiazoles .
Wissenschaftliche Forschungsanwendungen
1,3-Benzothiazole-2-sulfonimidoamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Benzothiazole-2-sulfonimidoamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it induces apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzothiazole-2-sulfonamide: Similar structure but lacks the imidoamide group.
2-Aminobenzothiazole: Contains an amino group instead of the sulfonimidoamide group.
Benzothiazole-2-thiol: Features a thiol group instead of the sulfonimidoamide group
Uniqueness
1,3-Benzothiazole-2-sulfonimidoamide is unique due to its sulfonimidoamide group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
58670-62-5 |
---|---|
Molekularformel |
C7H7N3OS2 |
Molekulargewicht |
213.3 g/mol |
IUPAC-Name |
2-(aminosulfonimidoyl)-1,3-benzothiazole |
InChI |
InChI=1S/C7H7N3OS2/c8-13(9,11)7-10-5-3-1-2-4-6(5)12-7/h1-4H,(H3,8,9,11) |
InChI-Schlüssel |
AWJLHZCSWNPWLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=N)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.